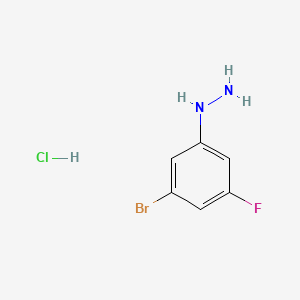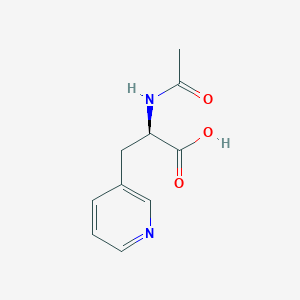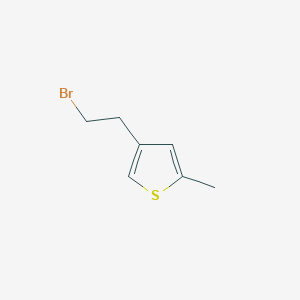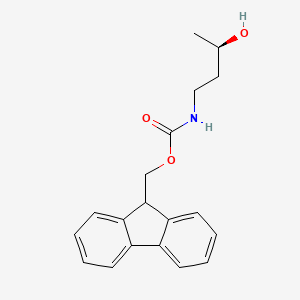
Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is a chemical compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound features a lithium ion coordinated with a 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate moiety, which imparts distinct characteristics that make it valuable for scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate typically involves the reaction of 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for various applications.
化学反応の分析
Types of Reactions
Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Lithium(1+) 5-(4-fluorophenyl)-5-hydroxypentanoate
- Lithium(1+) 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is unique due to its specific structural features, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H5FLiNO3 |
|---|---|
分子量 |
213.1 g/mol |
IUPAC名 |
lithium;5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C10H6FNO3.Li/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 |
InChIキー |
GOISYHVETJDNGL-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC(=CC=C1C2=CN=C(O2)C(=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)

![N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B13471508.png)
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)

![rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride](/img/structure/B13471525.png)



![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)
